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molecular formula C15H17O4P B3045832 Dibenzyl (hydroxymethyl)phosphonate CAS No. 114790-35-1

Dibenzyl (hydroxymethyl)phosphonate

Cat. No. B3045832
M. Wt: 292.27 g/mol
InChI Key: WDLFKHXFSWUHDD-UHFFFAOYSA-N
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Patent
US05952327

Procedure details

100 ml of dibenzyl phosphite, 12.5 g of paraformaldehyde and 6.2 ml of triethylamine were mixed together with stirring. On slow warming to 55° C., a temperature increase to 120° C. took place. The solution, which was now clear, was allowed to cool to 90° C. and was stirred at this temperature for a further 30 minutes. After cooling to room temperature, it was chromatographed on 1 kg of silica gel at elevated pressure (eluent: n-hexane/ethyl acetate 1:4). After concentrating the fractions and drying the residue in vacuo at 60° C. for 12 hours, 96.1 g of pure, oily dibenzyl hydroxymethylphosphonate were obtained, which was reacted without further purification.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
6.2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[P:1]([O-:18])([O:10][CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[O:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH2:19]=[O:20]>C(N(CC)CC)C>[OH:20][CH2:19][P:1](=[O:18])([O:10][CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[O:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
P(OCC1=CC=CC=C1)(OCC1=CC=CC=C1)[O-]
Name
Quantity
12.5 g
Type
reactant
Smiles
C=O
Name
Quantity
6.2 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
a temperature increase to 120° C.
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 90° C.
STIRRING
Type
STIRRING
Details
was stirred at this temperature for a further 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
it was chromatographed on 1 kg of silica gel at elevated pressure (eluent: n-hexane/ethyl acetate 1:4)
CONCENTRATION
Type
CONCENTRATION
Details
After concentrating the fractions
CUSTOM
Type
CUSTOM
Details
drying the residue in vacuo at 60° C. for 12 hours
Duration
12 h

Outcomes

Product
Name
Type
product
Smiles
OCP(OCC1=CC=CC=C1)(OCC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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